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molecular formula C11H14N2O4 B8689462 Ethyl 2-amino-3-(3-nitrophenyl)propanoate

Ethyl 2-amino-3-(3-nitrophenyl)propanoate

Cat. No. B8689462
M. Wt: 238.24 g/mol
InChI Key: QKOPPMGWVZNVOI-UHFFFAOYSA-N
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Patent
US06362204B1

Procedure details

LDA (2M in heptane/THF/ethyl benzene, 25.45 ml, 50.9 mmol) was added dropwise to a solution of ethyl N-(diphenylmethylene)glycinate (13 g, 48.5 mmol) in THF (200 ml) at −78°. After 40 min a solution of 3-nitrobenzyl bromide (10 g, 46.3 mmol) in THF (40 ml) was added dropwise. The mixture was stirred for 2 h and then partitioned between EtOAc (100 ml) and water (100 ml). The aqueous layer was separated and extracted with EtOAc (2×50 ml) and the combined organics dried (Na2SO4) and evaporated in vacuo. The residue was then dissolved in ethanol (200 ml) and hydrochloric acid (1M, 50 ml) was added and the mixture stirred for 0.25 h. The volatiles were then removed in vacuo and the residue purified by chromatography (SiO2, Et2O) to give the title compound as an orange oil (10.0 g, 96%). δH (CDCl3) 8.09-8.06 (2H, m, Ar), 7.56-7.53 (1H, m, ArH), 7.48-7.43 (1H, m, ArH), 4.15 (2H, q, J 7.2, OCH2CH3), 3.71 (1H, dd, J 7.8, 5.5 Hz, CHCH2), 3.14 (1H, dd, J 13.7, 5.5 Hz, CHCHAHB)2.95 (1H, dd, J 13.7, 7.8 Hz, CHCHAHB), 1.51 (2H, br s, NH2) and 1.23 (3H, t, J 7.2, OCH2CH3); m/z (ESI, 60V) 239 (M++1).
Name
Quantity
25.45 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.C1(C(C2C=CC=CC=2)=[N:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])C=CC=CC=1.[N+:29]([C:32]1[CH:33]=[C:34]([CH:37]=[CH:38][CH:39]=1)[CH2:35]Br)([O-:31])=[O:30]>C1COCC1>[CH2:21]([O:20][C:18](=[O:19])[CH:17]([CH2:35][C:34]1[CH:37]=[CH:38][CH:39]=[C:32]([N+:29]([O-:31])=[O:30])[CH:33]=1)[NH2:16])[CH3:22] |f:0.1|

Inputs

Step One
Name
Quantity
25.45 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
13 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=NCC(=O)OCC)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CBr)C=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (100 ml) and water (100 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in ethanol (200 ml)
ADDITION
Type
ADDITION
Details
hydrochloric acid (1M, 50 ml) was added
STIRRING
Type
STIRRING
Details
the mixture stirred for 0.25 h
Duration
0.25 h
CUSTOM
Type
CUSTOM
Details
The volatiles were then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography (SiO2, Et2O)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C(N)CC1=CC(=CC=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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